molecular formula C19H21ClFN3OS2 B2727965 N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride CAS No. 1215523-09-3

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride

Cat. No.: B2727965
CAS No.: 1215523-09-3
M. Wt: 425.97
InChI Key: FBKFHXOIFVOTIM-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride is a benzothiazole-derived small molecule featuring:

  • A dimethylaminoethyl side chain, enhancing solubility and influencing pharmacokinetics.
  • A phenylthioacetamide moiety, contributing to hydrophobic interactions and metabolic stability.
  • A hydrochloride salt formulation, improving bioavailability.

Its structural complexity positions it as a candidate for neurological or anticancer applications, given the biological relevance of benzothiazoles in multitarget ligands ().

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3OS2.ClH/c1-22(2)11-12-23(17(24)13-25-14-7-4-3-5-8-14)19-21-18-15(20)9-6-10-16(18)26-19;/h3-10H,11-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKFHXOIFVOTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)CSC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications in various biological contexts. This article explores its biological activity, including mechanisms of action, efficacy against different biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H21ClFN3OSC_{19}H_{21}ClFN_{3}OS, with a molecular weight of approximately 409.9 g/mol. Its structure features a dimethylamino group, a fluorobenzo[d]thiazole moiety, and a phenylthioacetamide component, which contribute to its unique pharmacological profile.

Research indicates that this compound interacts with multiple biological targets, particularly in the realms of neuropharmacology and oncology . The binding affinity and efficacy against various receptors and enzymes have been evaluated through in vitro studies, demonstrating its potential as an antitumor agent and neuroprotective compound.

Key Mechanisms:

  • Neuropharmacological Effects : The compound has shown promise in modulating neurotransmitter systems, potentially offering antidepressant-like effects as observed in animal models .
  • Antitumor Activity : Preliminary studies suggest that it exhibits cytotoxic effects against cancer cell lines, indicating its potential use in cancer therapy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Target/Model IC50 (µM) Notes
CytotoxicityMCF-7 Breast Cancer Cells1.8 - 4.5Comparable to standard drugs like Doxorubicin .
Antidepressant ActivityMouse Model40 mg/kgReduced immobility time in forced swimming tests .
Binding AffinityVarious ReceptorsNot specifiedOngoing studies to elucidate specific interactions .

Case Studies

  • Antitumor Efficacy : A study conducted on the cytotoxic effects of various benzothiazole derivatives revealed that this compound demonstrated significant activity against several human cancer cell lines. The IC50 values ranged from 1.8 µM to 4.5 µM, indicating a strong potential for development as an anticancer agent .
  • Neuropharmacological Evaluation : In a series of behavioral tests on mice, the compound was administered at a dose of 40 mg/kg. Results indicated a notable reduction in immobility time during forced swimming tests, suggesting potential antidepressant properties .
  • Structure-Activity Relationship (SAR) : Research into structurally similar compounds has highlighted the importance of specific functional groups in enhancing biological activity. Modifications to the benzothiazole core have been shown to significantly impact both binding affinity and efficacy against targeted biological pathways .

Scientific Research Applications

Medicinal Chemistry

The compound shows promise in developing new therapeutic agents due to its structural characteristics that may influence biological activity. Research indicates that compounds with similar structures exhibit significant anti-inflammatory , antimicrobial , and antitumor activities.

  • Anti-inflammatory Activity : Studies have suggested that this compound may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Docking studies have shown favorable binding interactions, indicating potential as a non-steroidal anti-inflammatory drug (NSAID) .
  • Antimicrobial Effects : Preliminary tests reveal that derivatives of benzothiazole compounds, including this one, exhibit notable antibacterial and antifungal properties. The minimal inhibitory concentration (MIC) for certain derivatives was reported as low as 50 μg/mL against various pathogens .
  • Antitumor Activity : Research on similar benzothiazole derivatives has demonstrated their ability to inhibit cancer cell proliferation. The compound has been tested against human cancer cell lines, revealing moderate to high inhibitory effects .

Pharmacology

The pharmacological profile of N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride suggests its potential as a lead compound for drug development. Its unique combination of functional groups allows it to interact with various biological targets, enhancing its therapeutic potential.

  • Mechanisms of Action : The exact mechanisms remain under investigation; however, it is hypothesized that the compound may modulate signaling pathways related to inflammation and cell proliferation .

Case Study 1: Anti-inflammatory Activity

A study evaluated the compound's ability to inhibit COX-2 in vitro. Results indicated that the compound could serve as a potential NSAID by demonstrating effective inhibition of COX-2 activity, which is crucial in managing inflammatory conditions .

Case Study 2: Antimicrobial Efficacy

In vitro testing revealed significant antimicrobial activity against various bacterial strains. The compound's derivatives were found to have low MIC values, indicating strong antibacterial properties that could be harnessed for therapeutic use .

Case Study 3: Antitumor Properties

Research conducted on benzothiazole derivatives showed promising results against several cancer cell lines. The compound demonstrated substantial growth inhibition rates, suggesting its potential application in cancer therapy .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s key structural distinctions and similarities are highlighted below:

Compound Core Structure Substituents Functional Groups Reference
Target Compound 4-fluorobenzo[d]thiazole -N-(2-(dimethylamino)ethyl)
-2-(phenylthio)acetamide
Thioether, tertiary amine, hydrochloride salt -
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride 4-fluorobenzo[d]thiazole -4-(piperidin-1-ylsulfonyl)benzamide
-N-(2-(dimethylamino)ethyl)
Sulfonyl, tertiary amine, hydrochloride salt
N-(6-fluorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide 6-fluorobenzo[d]thiazole -1-phenyl-3,4-dihydroisoquinoline Secondary amine, fluorinated benzothiazole
Ethyl 2-(2-(4-((1-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acetamido)-4-methylthiazole-5-carboxylate Benzo[d]thiazole Triazole, thiazole, ester Triazole, ester, thioamide

Key Observations :

  • Fluorine substitution on the benzothiazole ring is common (4- or 6-position), influencing electronic properties and target binding .
  • The dimethylaminoethyl group in the target compound and ’s analog enhances water solubility, whereas isoquinoline () or triazole () substituents may prioritize lipophilicity.
  • Hydrochloride salts (target compound, ) improve crystallinity and dissolution compared to free bases .

Key Observations :

  • Yields for complex benzothiazoles range widely (34–91%), influenced by purification methods (e.g., chromatography in , crystallization in ).

Physicochemical Properties

Compound Melting Point (°C) Solubility Spectral Data (IR/NMR) Reference
Target Compound Not specified Likely moderate (hydrochloride salt) Expected νC=S (~1250 cm⁻¹), δH for dimethylaminoethyl (~2.2–2.6 ppm) -
N-(4-Phenyl-2-thiazolyl)acetamide Not specified Low (non-ionic) νC=O (~1680 cm⁻¹), δH for acetamide (~2.1 ppm)
Benzothiazole–isoquinoline derivatives 240.6–260.1 Low (non-ionic) νNH (~3300 cm⁻¹), δC for fluorobenzothiazole (~160 ppm)
N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide Not specified Moderate (sulfonyl group) νSO₂ (~1150 cm⁻¹), δH for chloromethyl (~4.5 ppm)

Key Observations :

  • Hydrochloride salts (target compound, ) typically exhibit higher melting points and solubility than neutral analogs.
  • Fluorine substitution on benzothiazole reduces symmetry, leading to distinct NMR splitting patterns .

Preparation Methods

Structural and Physicochemical Overview

Before delving into synthetic strategies, it is essential to understand the molecular architecture and physicochemical properties of N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride. The molecule, with a molecular formula of C₁₉H₂₁ClFN₃OS₂ and a molecular weight of 426.0 g/mol, features a benzo[d]thiazole ring substituted at the 4-position with a fluorine atom and at the 2-position with an N-(2-(dimethylamino)ethyl)acetamide group that is further substituted with a phenylthio moiety. The hydrochloride salt form enhances the compound’s aqueous solubility and stability, which is often desirable for biological and pharmaceutical applications.

The presence of multiple functional groups—aromatic, thiazole, amide, tertiary amine, and thioether—necessitates careful orchestration of synthetic steps to avoid undesired side reactions and to ensure high yields and purity. The following sections provide a detailed account of the synthetic logic and methodologies applicable to this compound.

Retrosynthetic Analysis and Synthetic Strategy

Retrosynthetic Disconnection

A retrosynthetic analysis of this compound suggests several logical disconnections. The molecule can be deconstructed into three key fragments:

  • The 4-fluorobenzo[d]thiazole core
  • The N-(2-(dimethylamino)ethyl)amine side chain
  • The 2-(phenylthio)acetyl group

The amide linkage connecting the benzo[d]thiazole nitrogen to the 2-(phenylthio)acetyl group is a strategic point for convergent synthesis. Typically, the benzo[d]thiazole intermediate bearing the N-(2-(dimethylamino)ethyl) substituent is first synthesized, followed by acylation with a phenylthioacetyl chloride or a similar activated derivative. The final step involves conversion to the hydrochloride salt.

General Synthetic Approach

The general synthetic approach can be divided into the following stages:

  • Synthesis of the 4-fluorobenzo[d]thiazole core
  • N-alkylation with 2-(dimethylamino)ethylamine
  • Preparation of the phenylthioacetylating agent
  • Acylation to form the final amide
  • Salt formation with hydrochloric acid

Synthesis of the 4-Fluorobenzo[d]thiazole Core

Classical Methods for Benzo[d]thiazole Synthesis

The benzo[d]thiazole ring system is typically synthesized via the condensation of 2-aminothiophenol with an appropriately substituted aromatic aldehyde or acid derivative. For the 4-fluorobenzo[d]thiazole, the starting material is 2-aminothiophenol and 4-fluorobenzaldehyde. The reaction is generally catalyzed by acids or oxidants and can be performed under solvent-free, microwave, or conventional heating conditions.

Condensation with 4-Fluorobenzaldehyde

The condensation of 2-aminothiophenol with 4-fluorobenzaldehyde in the presence of an acid catalyst such as acetic acid or under oxidative conditions yields 4-fluorobenzo[d]thiazole. The mechanism involves nucleophilic attack of the amino group on the aldehyde, followed by cyclization and oxidation.

Alternative Cyclization Strategies

Other methods include the use of 4-fluorophenylacetic acid derivatives or 4-fluorophenyl isothiocyanates, which can undergo cyclization with 2-aminothiophenol under appropriate conditions. However, the aldehyde route is generally preferred for its simplicity and high yields.

Data Table: Synthesis of 4-Fluorobenzo[d]thiazole
Entry Starting Materials Catalyst/Conditions Solvent Yield (%) Reference
1 2-Aminothiophenol + 4-Fluorobenzaldehyde Acetic acid, RT, 30 min None 83
2 2-Aminothiophenol + 4-Fluorobenzaldehyde Co₃O₄ nanoflakes, EtOH, 10 min EtOH 92

Purification and Characterization

The crude benzo[d]thiazole product is typically purified by recrystallization from ethanol or by column chromatography. Characterization is performed using nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).

Synthesis of the 2-(Phenylthio)acetylating Agent

Preparation of 2-(Phenylthio)acetyl Chloride

The phenylthioacetyl group is most conveniently introduced as its acid chloride derivative, 2-(phenylthio)acetyl chloride. This reagent is synthesized by the chlorination of 2-(phenylthio)acetic acid using thionyl chloride or oxalyl chloride.

Synthesis of 2-(Phenylthio)acetic Acid

2-(Phenylthio)acetic acid can be prepared by the S-alkylation of thiophenol with chloroacetic acid under basic conditions:

$$
\text{PhSH} + \text{ClCH}2\text{COOH} \rightarrow \text{PhSCH}2\text{COOH} + \text{HCl}
$$

Chlorination to Acid Chloride

The acid is then converted to the acid chloride:

$$
\text{PhSCH}2\text{COOH} + \text{SOCl}2 \rightarrow \text{PhSCH}2\text{COCl} + \text{SO}2 + \text{HCl}
$$

Data Table: Synthesis of 2-(Phenylthio)acetyl Chloride
Entry Starting Material Reagent Solvent Temp (°C) Yield (%) Reference
1 Thiophenol + Chloroacetic acid NaOH, H₂O 0–25 85 [Standard]
2 2-(Phenylthio)acetic acid SOCl₂ DCM 25–40 90 [Standard]

Acylation to Form the Final Amide

Amide Bond Formation

The key amide linkage is formed by reacting the N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)amine with 2-(phenylthio)acetyl chloride in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride generated during the reaction.

$$
\text{N-(2-(Dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)amine} + \text{PhSCH}_2\text{COCl} \rightarrow \text{Target Amide} + \text{HCl}
$$

Reaction Conditions

The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran at 0–25°C to minimize side reactions. The use of an excess of base ensures complete neutralization of the acid byproduct.

Data Table: Amide Formation
Entry Amine Acid Chloride Base Solvent Temp (°C) Yield (%) Reference
1 N-(2-(Dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)amine 2-(Phenylthio)acetyl chloride Et₃N DCM 0–25 78 [Inferred]

Workup and Purification

The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.

Formation of the Hydrochloride Salt

Salt Formation Procedure

The final step involves conversion of the free base to its hydrochloride salt. This is accomplished by treating the purified amide with anhydrous hydrogen chloride gas or with a solution of hydrogen chloride in an organic solvent such as diethyl ether or ethanol.

$$
\text{Amide (free base)} + \text{HCl} \rightarrow \text{Amide hydrochloride}
$$

Isolation and Characterization

The hydrochloride salt typically precipitates as a solid, which is filtered, washed with cold ether, and dried under vacuum. Analytical data (NMR, MS, elemental analysis) confirm the structure and purity of the final product.

Mechanistic Considerations and Optimization Strategies

Selectivity and Side Reactions

Each step of the synthesis must be carefully controlled to avoid side reactions. For example, over-alkylation during N-alkylation, hydrolysis of acid chlorides, and oxidation of thiol groups are potential pitfalls. The use of anhydrous conditions, stoichiometric control, and inert atmospheres can mitigate these risks.

Yield Optimization

Optimization studies often focus on reaction temperature, solvent choice, base selection, and purification methods. Microwave-assisted synthesis and the use of phase-transfer catalysts have been reported to enhance yields and reduce reaction times in similar systems.

Analytical Monitoring

Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and NMR spectroscopy are employed throughout the synthesis to monitor reaction progress and confirm product identity.

Comparative Analysis with Related Compounds

Structural Analogues

Several analogues of the target compound, such as those bearing methoxy or methyl substituents on the benzo[d]thiazole ring, have been synthesized using similar methodologies. The general synthetic strategy remains consistent, with modifications to accommodate different substituents.

Data Table: Comparison of Analogous Syntheses

Compound Key Differences Synthetic Route Yield (%) Reference
N-(2-(Dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride Methoxy instead of fluoro Same as above 70–80
N-(2-(Dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride Additional methyl and methoxy Same as above with modified starting materials 60–75

Industrial and Practical Considerations

Scale-Up Feasibility

The described synthetic route is amenable to scale-up, provided that appropriate safety and environmental controls are in place for handling reagents such as thionyl chloride and hydrogen chloride gas. The use of readily available starting materials and standard laboratory equipment further facilitates practical implementation.

Purity and Quality Control

For pharmaceutical or research applications, rigorous quality control is essential. This includes assessment of residual solvents, byproducts, and confirmation of the hydrochloride salt form.

Q & A

Q. What are the key steps in synthesizing N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the fluorobenzo[d]thiazol-2-amine core. A common approach includes:

  • Nucleophilic substitution : Reacting 4-fluorobenzo[d]thiazol-2-amine with chloroacetyl chloride to form the acetamide intermediate.
  • Thioether formation : Introducing the phenylthio group via a substitution reaction with thiophenol under basic conditions.
  • Amine alkylation : Reacting with 2-(dimethylamino)ethyl chloride to introduce the tertiary amine moiety.
  • Hydrochloride salt formation : Treating the final product with HCl in a polar solvent like ethanol. Optimization focuses on solvent choice (e.g., acetonitrile for high polarity), temperature control (reflux at 80–100°C for thioether formation), and stoichiometric ratios to minimize by-products .

Q. Which analytical techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry and purity. For example, the fluorine atom in the benzothiazole ring causes distinct deshielding in 19^19F NMR (~-110 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+^+ ~500–520 Da).
  • HPLC : Purity assessment (≥95%) with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) . Discrepancies in melting points or spectral peaks are resolved by repeating synthesis under controlled conditions (e.g., inert atmosphere) and cross-validating with computational tools like DFT for expected chemical shifts .

Advanced Research Questions

Q. How can researchers address low yields during the final hydrochloride salt formation, and what role does counterion exchange play?

Low yields often arise from incomplete precipitation or solvent incompatibility. Strategies include:

  • Solvent screening : Switching from ethanol to diethyl ether or acetone for better salt crystallization.
  • pH control : Adjusting to pH 2–3 using concentrated HCl to ensure protonation of the dimethylamino group. Counterion exchange (e.g., replacing Cl^- with trifluoroacetate) may improve solubility for biological assays but requires re-precipitation in non-polar solvents .

Q. What mechanistic insights exist for the biological activity of this compound, and how can conflicting data in target binding assays be reconciled?

Structural analogs (e.g., fluorobenzo[d]thiazol derivatives) show activity against kinase targets (e.g., EGFR) via H-bonding with the thiazole nitrogen and hydrophobic interactions with the phenylthio group. Conflicting binding data may arise from:

  • Assay conditions : Varying ATP concentrations in kinase assays can alter IC50_{50} values.
  • Protein conformation : Use cryo-EM or X-ray crystallography to validate binding poses in different conformational states . Dose-response curves and negative control experiments (e.g., with inactive enantiomers) help distinguish true binding from assay artifacts .

Q. What strategies are effective in resolving synthetic by-products from the thioether formation step?

Common by-products include disulfides (from thiophenol oxidation) or unreacted chloroacetamide. Mitigation involves:

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
  • Reaction monitoring : TLC (hexane:ethyl acetate, 7:3) to track progress and isolate intermediates .
  • Reductive conditions : Adding catalytic ascorbic acid to suppress disulfide formation .

Methodological Considerations

Q. How should researchers design stability studies for this compound under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, analyzing degradation via HPLC.
  • Light sensitivity : Store solutions in amber vials and monitor UV-vis spectra for photodegradation peaks (~300 nm).
  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical for hydrochlorides) .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (~3.5), solubility (<10 µM), and CYP450 inhibition.
  • Molecular docking : AutoDock Vina or Glide to simulate interactions with cytochrome P450 enzymes or plasma proteins .

Data Contradiction Analysis

Q. How can conflicting cytotoxicity data between in vitro and in vivo models be investigated?

  • Metabolic stability : Test liver microsome stability (e.g., rat/human) to identify rapid clearance in vivo.
  • Metabolite profiling : LC-MS/MS to detect inactive metabolites (e.g., N-demethylation or thioether oxidation) .
  • Formulation adjustments : Use PEGylated liposomes to enhance bioavailability in animal models .

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